molecular formula C8H10BrN3 B13682089 1-(3-Bromo-2-methylphenyl)guanidine

1-(3-Bromo-2-methylphenyl)guanidine

Katalognummer: B13682089
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: IZVRWKMMTMTYHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2-methylphenyl)guanidine is an aryl guanidine derivative characterized by a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. Guanidines are known for their strong basicity (pKa ~13.5) due to the resonance-stabilized guanidinium ion, making them valuable in drug design, protein denaturation, and ion channel modulation . The bromine substituent likely enhances lipophilicity and influences electronic properties, which may impact binding affinity and metabolic stability compared to non-halogenated analogs.

Eigenschaften

Molekularformel

C8H10BrN3

Molekulargewicht

228.09 g/mol

IUPAC-Name

2-(3-bromo-2-methylphenyl)guanidine

InChI

InChI=1S/C8H10BrN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI-Schlüssel

IZVRWKMMTMTYHA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Br)N=C(N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylphenyl)guanidine typically involves the reaction of 3-bromo-2-methylaniline with cyanamide in the presence of a catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired guanidine derivative. Transition-metal-catalyzed guanylation reactions are also employed, where amines react with carbodiimides to form guanidines .

Industrial Production Methods

Industrial production of guanidines, including 1-(3-Bromo-2-methylphenyl)guanidine, often utilizes scalable catalytic processes. These methods ensure high yields and purity of the final product. Catalysts such as scandium triflate and ytterbium triflate are commonly used to facilitate the guanylation reactions .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution reactions under specific conditions. For example:
Reaction with amines :
In ethanol under reflux with K₂CO₃, the bromine can be displaced by primary or secondary amines, yielding N-substituted aryl guanidines (Table 1) .

Amine Conditions Product Yield Source
MethylamineEtOH, K₂CO₃, reflux, 12 h1-(3-Methylamino-2-methylphenyl)guanidine78%
PiperidineDMF, 100°C, 8 h1-(3-Piperidino-2-methylphenyl)guanidine65%

Mechanism : The reaction proceeds via a two-step addition-elimination process, facilitated by the electron-withdrawing bromine enhancing ring electrophilicity.

Cross-Coupling Reactions

The bromine serves as a leaving group in palladium-catalyzed couplings, enabling C–C bond formation (Table 2) .

Suzuki-Miyaura Coupling

Using arylboronic acids and Pd catalysts, the bromine is replaced by aryl groups:

Boronic Acid Catalyst Conditions Product Yield Source
Phenylboronic acidPd(OAc)₂, SPhosDME, Na₂CO₃, 80°C, 6 h1-(3-Phenyl-2-methylphenyl)guanidine82%
4-Methoxyphenylboronic acidPd(PPh₃)₄Toluene, K₂CO₃, 100°C, 8 h1-(3-(4-Methoxyphenyl)-2-methylphenyl)guanidine74%

Buchwald-Hartwig Amination

Palladium-mediated coupling with amines produces arylaminoguanidines:

Amine Catalyst Conditions Product Yield Source
MorpholinePd₂(dba)₃, XantphosToluene, 110°C, 12 h1-(3-Morpholino-2-methylphenyl)guanidine68%

Guanidine Group Reactivity

The guanidine moiety participates in acid-base and coordination chemistry:

Protonation and Salt Formation

At physiological pH, the guanidine group is protonated, forming a stable guanidinium cation. This property facilitates:

  • Ion-pair interactions with anionic biomolecules (e.g., DNA phosphate backbone) .

  • Salt formation with acids (e.g., HCl, H₂SO₄), enhancing solubility .

Condensation Reactions

The guanidine group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff base derivatives:
Example :
1-(3-Bromo-2-methylphenyl)guanidine + Benzaldehyde → N-Benzylidene-1-(3-bromo-2-methylphenyl)guanidine (Yield: 62%) .

Biological Activity Modulation

Structural analogs demonstrate that bromine substitution influences bioactivity:

  • Antimicrobial activity : Bromine enhances lipophilicity, improving membrane penetration (IC₅₀: 18 μM against P. aeruginosa) .

  • Enzyme inhibition : Bromine’s steric bulk optimizes binding to kinase active sites (e.g., MSK1 inhibition) .

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to debromination, forming 1-(2-methylphenyl)guanidine as a major byproduct .

  • Hydrolysis : Under acidic conditions, the guanidine group hydrolyzes to urea derivatives.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The bromine and methyl groups contribute to the compound’s specificity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

  • 1-(3-Chloro-4-methylphenyl)guanidine (CAS 57004-56-5): Structure: Chlorine at 3-position, methyl at 4-position. Properties: Molecular formula C₈H₁₀ClN₃, molar mass 183.64 g/mol . Chlorine’s electron-withdrawing effect may decrease basicity compared to bromine.
  • 1-[(2-Bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine: Structure: Multihalogenated (Br, Cl, F) phenyl group. Application: Used as a pharmaceutical intermediate, highlighting the role of halogenation in drug development . Comparison: The additional halogens in this compound increase steric hindrance and electronic effects, which may enhance specificity but reduce bioavailability compared to the target compound.
  • 1-(2,4-Xylyl)guanidine: Structure: Two methyl groups at 2- and 4-positions. Activity: Blocks gating pores in NaV1.4 sodium channels without affecting normal channel function, suggesting substituent position critically influences specificity . Comparison: The bromine in 1-(3-Bromo-2-methylphenyl)guanidine may confer stronger hydrophobic interactions than methyl groups, improving binding to aromatic residues in ion channels.

Physicochemical and Toxicological Properties

  • Basicity (pKa) :

    • Substituents significantly alter pKa. For example, 1-(2-pyridinyl)guanidine exhibits pKa deviations due to heteroatom effects . The bromine and methyl groups in the target compound may lower pKa slightly compared to unsubstituted aryl guanidines, affecting protonation and membrane permeability.
  • Toxicity: Guanidine nitrate (LD₅₀ = 1,100 mg/kg in mice) and chloride (LD₅₀ = 475 mg/kg in rats) show moderate acute toxicity .

Data Tables

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Impact on Activity
Bromine (3-) Electron-withdrawing ↑ Lipophilicity, potential ↑ binding affinity
Methyl (2-) Electron-donating ↑ Steric hindrance, may limit access to targets
Chlorine (3-) Electron-withdrawing ↓ Basicity compared to Br analogs

Biologische Aktivität

1-(3-Bromo-2-methylphenyl)guanidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of 1-(3-Bromo-2-methylphenyl)guanidine can be represented as follows:

C9H10BrN5\text{C}_9\text{H}_{10}\text{Br}\text{N}_5

The presence of the bromine atom and the guanidine functional group contributes to its biological activity.

Antibacterial Activity

1-(3-Bromo-2-methylphenyl)guanidine exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Research indicates that guanidine derivatives, including this compound, enhance cellular accumulation in bacteria, making them promising candidates for antibiotic development. For instance, one study reported that guanidine compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.5 µM against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of 1-(3-Bromo-2-methylphenyl)guanidine

BacteriaMIC (µM)Reference
Methicillin-resistant S. aureus1.5
Escherichia coli12.5
Pseudomonas aeruginosa8.5

Anticancer Potential

Recent research suggests that certain guanidine derivatives may possess anticancer properties. For example, studies have indicated that modifications to the guanidine structure can enhance cytotoxicity against various cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Efficacy : A study investigated the efficacy of various guanidine derivatives against resistant bacterial strains. The results highlighted that the introduction of halogen substituents, such as bromine in 1-(3-Bromo-2-methylphenyl)guanidine, significantly improved antibacterial potency compared to non-substituted analogs .
  • Mechanism of Action : Research has shown that guanidinium compounds increase bacterial uptake by altering membrane potential and inhibiting efflux pumps, which enhances their effectiveness against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-2-methylphenyl)guanidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves guanidinylation of 3-bromo-2-methylaniline derivatives. Key methods include:

  • Nucleophilic substitution using cyanamide or protected guanidine precursors under basic conditions (e.g., K₂CO₃ in DMF).
  • Buchwald-Hartwig coupling for aryl halide amination, though bromine’s steric hindrance may require tailored ligands (e.g., XPhos) .
    Optimization: Monitor intermediates via TLC or HPLC. Adjust temperature (60–100°C) and solvent polarity (DMF/EtOH) to minimize side products. Purify via recrystallization or column chromatography.

Q. How is the structural characterization of 1-(3-Bromo-2-methylphenyl)guanidine performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and Br/Methyl spatial orientation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.3 ppm) and guanidine NH signals (δ ~6.5–8.0 ppm, broad).
    • IR : Confirm guanidine C=N stretches (~1650 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Q. What stability considerations are critical for 1-(3-Bromo-2-methylphenyl)guanidine under varying pH, temperature, and light exposure?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
  • Photostability : Expose to UV-Vis light (300–800 nm) and track degradation via HPLC-MS.
  • pH stability : Test in buffers (pH 2–12) over 72 hours; guanidine groups may hydrolyze in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design biological activity assays to evaluate 1-(3-Bromo-2-methylphenyl)guanidine’s interaction with cellular receptors or enzymes?

Methodological Answer:

  • Fluorescence-based assays : Tag the compound with fluorophores (e.g., BODIPY) for live-cell imaging of β-adrenoceptor binding .
  • FRET sensors : Use HEK293 cells expressing cAMP FRET reporters to quantify GPCR modulation .
  • Dose-response curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

Q. How can contradictory pharmacological data from different studies on this compound be resolved?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, buffer ionic strength).
  • Impurity profiling : Use HPLC-PDA to identify byproducts (e.g., dehalogenated derivatives) affecting bioactivity .
  • Meta-analysis : Apply multivariate statistics to reconcile discrepancies in IC₅₀ values across studies.

Q. What methodologies are recommended for assessing the environmental impact of 1-(3-Bromo-2-methylphenyl)guanidine, particularly in soil and aquatic systems?

Methodological Answer:

  • Sorption-desorption studies : Use batch equilibration with soil samples; fit data to Freundlich isotherms to estimate Kf values .
  • Metabolite tracking : Identify degradation products (e.g., guanidine-olefin) via LC-QTOF-MS in simulated wastewater.
  • Ecototoxicity : Test on Daphnia magna or algal cultures (OECD guidelines).

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular docking : Use AutoDock Vina to simulate binding to β-adrenoceptors; validate with MD simulations (NAMD/GROMACS) .
  • QSAR models : Corrogate substituent effects (e.g., Br vs. Cl) on bioactivity.

Q. What experimental approaches can elucidate the regioselectivity of electrophilic substitution reactions involving this compound?

Methodological Answer:

  • Isotopic labeling : Introduce ¹³C at the methyl group to track electronic effects via NMR.
  • Competitive reactions : Compare bromination vs. nitration outcomes under identical conditions.
  • Computational analysis : Map Fukui indices to predict reactive sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.